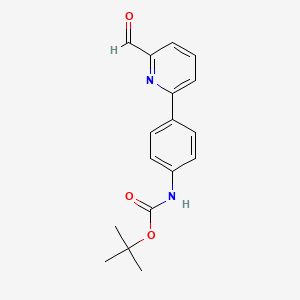

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

Descripción

Chemical Nomenclature and Identification

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a structurally complex organic compound with systematic nomenclature and multiple identifiers. Its IUPAC name is tert-butyl N-[4-(6-formylpyridin-2-yl)phenyl]carbamate, reflecting the tert-butyl carbamate group attached to a phenyl ring substituted with a 6-formylpyridin-2-yl moiety. The compound’s molecular formula is C₁₇H₁₈N₂O₃, with a molecular weight of 298.34 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 834884-86-5 |

| EC Number | 895-627-7 |

| SMILES | O=C(OC(C)(C)C)NC1=CC=C(C2=NC(C=O)=CC=C2)C=C1 |

| InChIKey | UKAPEGUQXJZYQQ-UHFFFAOYSA-N |

Synonyms include tert-butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate and carbamic acid [4-(6-formylpyridin-2-yl)phenyl]-, 1,1-dimethylethyl ester.

Structural Classification within Carbamate Derivatives

This compound belongs to the carbamate class , characterized by the functional group R₁R₂NC(O)OR₃. Carbamates are derivatives of carbamic acid (NH₂COOH), where hydrogen atoms are replaced by organic substituents. The tert-butyl group (C(C(CH₃)₃)) at the oxygen atom and the aromatic pyridine-formyl-phenyl system distinguish it from simpler carbamates.

Structurally, it combines:

- A tert-butyl carbamate (–OC(O)N–C(C(CH₃)₃)), providing steric bulk and hydrolytic stability.

- A para-substituted phenyl ring linked to a 6-formylpyridine heterocycle, introducing aromaticity and reactivity.

This hybrid structure positions it within aryl carbamates , a subclass notable for applications in medicinal chemistry and materials science.

Historical Context of Pyridine-Containing Carbamates

Pyridine-containing carbamates emerged from two historical threads:

- Pyridine Chemistry : Isolated in 1849 from coal tar, pyridine became a cornerstone of heterocyclic chemistry due to its electron-deficient aromatic ring, enabling diverse functionalization.

- Carbamate Development : Carbamates gained prominence in the 20th century as pesticides, pharmaceuticals, and polymer precursors.

The integration of pyridine into carbamates, as seen in this compound, reflects advancements in directed ortho-metalation and cross-coupling reactions , which enabled precise substitution patterns on aromatic systems. Early examples like pyridostigmine (a cholinesterase inhibitor) demonstrated the therapeutic potential of pyridine-carbamate hybrids.

Research Significance in Contemporary Organic Chemistry

This compound serves as a multifunctional building block in synthetic chemistry:

The formyl group (–CHO) at the pyridine’s 6-position offers a reactive handle for nucleophilic additions or condensations, enabling derivatization into imines, hydrazones, or heterocycles. Meanwhile, the tert-butyl carbamate acts as a protective group for amines, enhancing solubility and stability during synthetic sequences.

Recent studies highlight its utility in Schiff base formation and Suzuki-Miyaura cross-coupling , underscoring its versatility in constructing complex architectures. Its structural features align with trends in fragment-based drug design , where modular components are assembled to optimize target binding.

Propiedades

IUPAC Name |

tert-butyl N-[4-(6-formylpyridin-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-13-9-7-12(8-10-13)15-6-4-5-14(11-20)18-15/h4-11H,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAPEGUQXJZYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592144 | |

| Record name | tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-86-5 | |

| Record name | 1,1-Dimethylethyl N-[4-(6-formyl-2-pyridinyl)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves the following key steps:

Step 1: Formation of the Pyridinyl-Phenyl Intermediate

The 6-formylpyridin-2-yl moiety is introduced onto the phenyl ring, often via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, starting from appropriately substituted pyridine and phenyl precursors.Step 2: Carbamate Protection of the Amino Group

The amino group on the phenyl ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. This step is crucial to prevent side reactions during subsequent transformations and to improve compound stability.Step 3: Purification and Characterization

The final product is purified by column chromatography, typically using ethyl acetate/hexane mixtures, and characterized by spectroscopic methods (NMR, IR, MS).

Detailed Synthetic Procedure Example

A representative synthesis reported in the literature involves:

Alternative Approaches and Optimization

Four-Step Synthesis Without Air-Sensitive Reagents:

An efficient four-step synthesis of tert-butyl (6-formylpyridin-2-yl)carbamic acid was developed with an overall yield of 80%, using inexpensive starting materials and avoiding air-sensitive reagents or chromatographic purification of intermediates. This approach can be adapted for the phenyl-substituted derivative by incorporating the phenyl coupling step.Use of Coupling Reagents for Amide Formation:

In related carbamate syntheses, coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) have been employed to facilitate amide bond formation under mild conditions, yielding carbamate derivatives in excellent yields.

Research Findings and Analytical Data

Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| 1H NMR | Signals corresponding to tert-butyl group (singlet ~1.4 ppm), aromatic protons of phenyl and pyridine rings, and aldehyde proton (~9.8-10 ppm) confirm structure. |

| 13C NMR | Characteristic carbamate carbonyl (~155-160 ppm), aldehyde carbon (~190-195 ppm), and aromatic carbons observed. |

| FTIR | Strong absorption bands for carbamate C=O (~1700 cm⁻¹), NH stretching (~3300 cm⁻¹), and aldehyde C=O (~1720 cm⁻¹) confirm functional groups. |

| Mass Spectrometry | Molecular ion peak consistent with C17H18N2O3 (m/z 298.34) confirms molecular weight. |

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Typically 100-120 °C (varies with purity) |

| Boiling Point (Predicted) | ~407 °C |

| Density (Predicted) | 1.199 g/cm³ |

| Storage Temperature | 2-8 °C recommended to maintain stability |

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid derivative.

Reduction: Formation of the corresponding alcohol derivative.

Substitution: Formation of substituted carbamate derivatives.

Aplicaciones Científicas De Investigación

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibitors and as a probe for biological assays.

Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylcarbamate group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate with structurally related pyridine-carbamate derivatives:

| Compound Name | CAS Number | Substituents on Pyridine | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|---|

| This compound | 834884-86-5 | 6-formyl, 4-phenyl (Boc-protected) | C₁₇H₁₈N₂O₃ | 298.34 | Formyl group for nucleophilic reactions |

| tert-Butyl (6-methoxypyridin-2-yl)carbamate | Not provided | 6-methoxy | C₁₁H₁₆N₂O₃ | ~224.26 (estimated) | Methoxy group for electron-donating effects |

| tert-Butyl (6-aminopyridin-2-yl)methylcarbamate | Not provided | 6-amino, methylcarbamate | C₁₁H₁₇N₃O₂ | ~235.28 (estimated) | Amino group for coupling/functionalization |

| tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate | 1622407-12-8 | 6-chloro, 3-iodo | C₁₀H₁₂ClIN₂O₂ | ~354.58 (estimated) | Halogens for cross-coupling reactions |

| tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate | Not provided | 4-fluorophenyl, hydroxyimino | C₁₈H₁₈FN₃O₄ | 359.36 | Fluorophenyl and hydroxyimino for inhibition |

Key Observations :

- Reactivity: The formyl group in the target compound distinguishes it from methoxy, amino, or halogenated derivatives. It enables reactions like condensation, whereas halogens (e.g., Cl, I) facilitate cross-coupling .

- Molecular Weight: The fluorophenyl-hydroxyimino derivative (359.36 g/mol) is heavier due to its bulky substituents, impacting solubility and diffusion properties .

- Synthetic Utility: Chloro/iodo derivatives (e.g., CAS 1622407-12-8) are intermediates in palladium-catalyzed couplings, while the amino variant () is tailored for amidation or alkylation .

Actividad Biológica

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, providing a comprehensive overview of its significance in the field.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring that is further substituted with a 6-formylpyridine moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity or receptor function. Additionally, the pyridine ring facilitates π-π interactions and hydrogen bonding, enhancing the compound's biological efficacy.

Biological Applications

The compound has been investigated for various applications in scientific research:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : The compound is utilized in studies examining how small molecules interact with proteins, which is crucial for drug design.

- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory effects, suggesting similar potential for this compound .

1. Enzyme Inhibition Studies

Research indicates that derivatives of this compound can inhibit β-secretase and acetylcholinesterase, both of which are relevant in the context of Alzheimer's disease. In vitro studies have shown significant inhibition rates, suggesting therapeutic potential against neurodegenerative diseases .

2. Anti-inflammatory Activity

A study on similar carbamate derivatives revealed promising anti-inflammatory effects in vivo, with inhibition percentages ranging from 39% to 54% using the carrageenan-induced rat paw edema model. This suggests that this compound may exhibit comparable properties .

3. Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from pyridine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are effective strategies for synthesizing tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridine derivatives and carbamate precursors. For example, tert-butyl carbamates are often synthesized via DCC (N,N'-dicyclohexylcarbodiimide)-mediated coupling of carboxylic acids or activated intermediates, followed by purification using column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) . Purity optimization requires monitoring by TLC and NMR spectroscopy to confirm the absence of unreacted starting materials or side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Identify the formyl proton (δ ~9-10 ppm) and pyridinyl aromatic signals. Carbamate tert-butyl groups appear as singlets near δ 1.4 ppm .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+Na]+ ion) with <5 ppm error .

- IR Spectroscopy : Detect the carbonyl stretch of the formyl group (~1700 cm⁻¹) and carbamate C=O (~1680 cm⁻¹).

Q. What safety protocols are recommended for handling tert-butyl carbamates in lab settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store at 2–8°C in airtight containers, away from strong oxidizers/acids to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic disorder in tert-butyl carbamate derivatives be resolved during X-ray refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.